Product packaging for Imidazo[1,2-B]pyridazin-3-ylmethanol(Cat. No.:)

Imidazo[1,2-B]pyridazin-3-ylmethanol

Cat. No.: B8802194
M. Wt: 149.15 g/mol
InChI Key: SJZQIXWBRXMPJM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Imidazo[1,2-b]pyridazin-3-ylmethanol (CAS 154578-28-6) is a versatile chemical building block based on the privileged imidazo[1,2-b]pyridazine scaffold, recognized for its significant potential in drug discovery research. This nitrogen-bridged bicyclic structure is considered a privileged scaffold in medicinal chemistry due to its excellent physicochemical properties, which can improve solubility and other ADMET parameters in lead molecules . The scaffold is relatively easily obtainable and allows for extensive functionalization, making it an appealing target for drug design . The imidazo[1,2-b]pyridazine core is a key structural component in a broad range of bioactive compounds, underpinning its value in pharmaceutical research. Its applications span numerous therapeutic areas, including the development of anticancer agents as kinase inhibitors , antiparasitic drugs , antimicrobials , antiviral compounds , and treatments for neuropathic diseases and metabolic disorders . The scaffold's significance is highlighted by its presence in the approved tyrosine kinase inhibitor ponatinib, a milestone for the scaffold's recognition . Recent research continues to explore its potential, identifying novel imidazo[1,2-b]pyridazine derivatives as potent inhibitors for challenging targets like multiple resistant TRK mutants in cancer and TAK1 for multiple myeloma . This product, this compound, is offered with a purity of 95% and is available in packaging from milligram to kilogram scales to support various research and development needs. This product is For Research Use Only (RUO) and is not intended for diagnostic or therapeutic procedures.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H7N3O B8802194 Imidazo[1,2-B]pyridazin-3-ylmethanol

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C7H7N3O

Molecular Weight

149.15 g/mol

IUPAC Name

imidazo[1,2-b]pyridazin-3-ylmethanol

InChI

InChI=1S/C7H7N3O/c11-5-6-4-8-7-2-1-3-9-10(6)7/h1-4,11H,5H2

InChI Key

SJZQIXWBRXMPJM-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=NC=C(N2N=C1)CO

Origin of Product

United States

Synthetic Methodologies and Chemical Transformations of Imidazo 1,2 B Pyridazin 3 Ylmethanol

Established Synthetic Routes to Imidazo[1,2-B]pyridazin-3-ylmethanol

The preparation of this compound is typically achieved through multi-step sequences that first establish the core heterocyclic system and then install the required hydroxymethyl group at the C3 position.

The most fundamental and widely used method for constructing the imidazo[1,2-b]pyridazine (B131497) scaffold is the cyclocondensation reaction between a 3-aminopyridazine (B1208633) derivative and a suitable three-carbon electrophile, typically an α-haloketone or its equivalent. nih.govumich.edu This approach, analogous to the Tschitschibabin reaction for imidazo[1,2-a]pyridines, forms the five-membered imidazole (B134444) ring onto the pyridazine (B1198779) base.

A common starting material is 6-chloro-3-aminopyridazine, which reacts with various α-bromo ketones under mild basic conditions, such as in the presence of sodium bicarbonate, to yield the corresponding 6-chloro-imidazo[1,2-b]pyridazine derivatives. nih.gov The reaction proceeds by initial N-alkylation of the 3-aminopyridazine at the N1 position, followed by intramolecular cyclization and dehydration to form the aromatic bicyclic system. The presence of a halogen at the 6-position is often strategic, not only for overcoming regioselectivity issues during the cyclization but also for enabling further functionalization of the core through nucleophilic substitution or cross-coupling reactions. nih.gov

Alternative methods include multicomponent reactions, such as the Groebke-Blackburn-Bienaymé reaction, which can assemble the imidazo[1,2-b]pyridazine core in a single step from a 3-aminopyridazine, an aldehyde, and an isocyanide. researchgate.net

The final step in the synthesis of this compound is the reduction of a C3-carbonyl functional group. This precursor is typically an ester, such as ethyl imidazo[1,2-b]pyridazine-3-carboxylate. ias.ac.in

The conversion of the ester to the primary alcohol is accomplished using a strong reducing agent. Lithium aluminum hydride (LiAlH₄) is a highly effective reagent for this transformation, capable of reducing esters and other carboxylic acid derivatives that are resistant to milder agents like sodium borohydride. masterorganicchemistry.com The reaction is typically carried out in an anhydrous ethereal solvent, such as diethyl ether or tetrahydrofuran (B95107) (THF). The mechanism involves the nucleophilic addition of a hydride ion from the AlH₄⁻ complex to the electrophilic carbonyl carbon of the ester. This is followed by the elimination of the ethoxide leaving group to form an intermediate aldehyde, which is immediately reduced further by another equivalent of hydride to yield the primary alcohol upon aqueous workup. masterorganicchemistry.com

Table 1: Common Reduction Conditions for Ester to Alcohol Transformation

Precursor Reagent Solvent Typical Conditions Product
Ethyl imidazo[1,2-b]pyridazine-3-carboxylate Lithium Aluminum Hydride (LiAlH₄) Anhydrous THF or Diethyl Ether 0°C to room temperature, followed by aqueous workup This compound

A comprehensive synthetic route to this compound originates from readily available heterocyclic amines. A particularly efficient, modern approach involves a two-step, one-pot procedure that directly installs a functional handle at the C3 position. ias.ac.in

This strategy begins with the reaction of a 3-aminopyridazine, such as 6-chloropyridazin-3-amine, with N,N-dimethylformamide dimethyl acetal (B89532) (DMF-DMA). This initial step forms a reactive N,N-dimethylformamidine intermediate in nearly quantitative yield. Without isolation, this intermediate is then treated with an active electrophile like ethyl bromoacetate (B1195939) in the presence of a base. This triggers a cascade of N-alkylation, intramolecular cyclization, and elimination of dimethylamine (B145610) to afford ethyl 6-chloroimidazo[1,2-b]pyridazine-3-carboxylate. ias.ac.in

The final step is the aforementioned reduction of the ethyl ester moiety. The complete sequence is outlined below:

Intermediate Formation: Reaction of 6-chloropyridazin-3-amine with DMF-DMA.

Cyclocondensation: In-situ reaction with ethyl bromoacetate and a base (e.g., NaHCO₃) to yield ethyl 6-chloroimidazo[1,2-b]pyridazine-3-carboxylate. ias.ac.in

Reduction: Isolation and subsequent reduction of the ester with a reagent like LiAlH₄ to furnish the target (6-chloroimidazo[1,2-b]pyridazin-3-yl)methanol. masterorganicchemistry.com

Retrosynthetic Analysis and Strategic Disconnections for this compound

A retrosynthetic analysis of this compound reveals a logical pathway for its synthesis based on established chemical transformations.

The primary disconnection is a Functional Group Interconversion (FGI) , targeting the hydroxymethyl group. This leads back to a precursor with a C3 carbonyl group, most practicably an ester like ethyl imidazo[1,2-b]pyridazine-3-carboxylate (I) . This simplifies the target by replacing the alcohol with a more synthetically accessible functional group.

The second set of disconnections breaks the bonds forming the imidazole ring of the core structure (I) . This disconnection, guided by the principles of the Tschitschibabin or related cyclocondensation reactions, severs the N1-C2 and C3-N4 bonds. This reveals two key building blocks: a 3-aminopyridazine (II) and a three-carbon electrophilic synthon, which can be represented by ethyl bromoacetate (III) or a similar α-halo carbonyl compound. ias.ac.in This analysis points directly to the forward synthesis involving the condensation of these two precursors.

Optimization of Reaction Conditions and Yields in Synthetic Pathways

Optimizing the synthesis of this compound and its analogs focuses on improving the efficiency and yield of the core-forming cyclocondensation reaction. A critical factor is the choice of the 3-aminopyridazine precursor. Using an unsubstituted 3-aminopyridazine can lead to a mixture of isomeric products due to the comparable nucleophilicity of the N1 and N2 ring nitrogens. nih.gov The introduction of a halogen, such as chlorine, at the 6-position (adjacent to N1) effectively reduces the nucleophilicity of this nitrogen through an inductive effect. This directs the initial alkylation by the electrophile preferentially to the N2 position, leading to the desired imidazo[1,2-b]pyridazine regioisomer in good yield. nih.gov

Further optimization has been achieved through the development of one-pot procedures. For instance, the reaction of 3-aminopyridazines with DMF-DMA followed by an active electrophile like ethyl bromoacetate allows for the rapid construction of 3-substituted imidazo[1,2-b]pyridazines in moderate to high yields without isolating intermediates. ias.ac.in This approach enhances efficiency by reducing the number of workup and purification steps.

Table 2: Example of a One-Pot Synthesis Protocol

Step Reactants Reagents/Solvent Conditions Outcome
1 6-chloropyridazin-3-amine, DMF-DMA DMF 65 °C, 2 h Formation of reactive intermediate
2 Intermediate from Step 1, Ethyl bromoacetate NaHCO₃ (base) 85 °C Ethyl 6-chloroimidazo[1,2-b]pyridazine-3-carboxylate

Data derived from a similar synthesis described for imidazo[1,2-a]pyridines and imidazo[1,2-b]pyridazines. ias.ac.in

Challenges Encountered in the Synthesis of this compound and its Structural Analogs

The primary challenge in the synthesis of the imidazo[1,2-b]pyridazine core is controlling the regioselectivity of the cyclocondensation reaction. The 3-aminopyridazine precursor possesses two ring nitrogen atoms, both of which are potential sites for the initial N-alkylation by the α-haloketone. The nitrogen atom not adjacent to the amino group (N1) is often the most nucleophilic site in unsubstituted 3-aminopyridazine. Alkylation at this site leads to an intermediate that cannot cyclize to the desired imidazo[1,2-b]pyridazine product, thereby hampering the synthesis. nih.gov This challenge is effectively mitigated by using 3-amino-6-halopyridazines, where the electron-withdrawing halogen deactivates the adjacent N1 nitrogen, promoting the desired alkylation at N2. nih.gov

Another challenge relates to the reactivity of the condensation partners. While many α-haloketones are suitable, some electrophiles may fail to react under standard conditions. For example, attempts to condense 3-amino-6-chloropyridazine (B20888) with chloroacetamide to form a 2-aminoimidazo[1,2-b]pyridazine intermediate were reported to be unsuccessful, with starting material recovered at lower temperatures and intractable mixtures forming at elevated temperatures. umich.edu This highlights that the success of the cyclization is sensitive to the nature of the electrophilic component. Finally, the introduction of substituents at the C3 position can be non-trivial, often requiring the use of pre-functionalized three-carbon synthons rather than direct C-H functionalization of the parent imidazo[1,2-b]pyridazine ring.

Regioselectivity Control in Substitution Reactions

The inherent electronic properties of the imidazo[1,2-b]pyridazine ring system largely govern the regioselectivity of substitution reactions. The pyridazine ring, being a nitrogen-containing analog of benzene, is generally deactivated towards electrophilic aromatic substitution. stackexchange.comechemi.com Consequently, electrophilic attacks preferentially occur on the electron-rich five-membered imidazole ring.

Studies on analogous systems like imidazo[1,2-a]pyrazine (B1224502) show that electrophilic attack is favored at the C3 position over the C2 position. stackexchange.comechemi.com This preference is attributed to the greater stability of the cationic intermediate formed during the reaction. When an electrophile attacks the C3 position, the resulting intermediate can maintain the aromaticity of the six-membered pyridazine ring, leading to a more stable electronic configuration. stackexchange.comechemi.com In contrast, an attack at C2 leads to a less stable intermediate. stackexchange.com This principle is fundamental in planning synthetic routes that require selective functionalization of the imidazo[1,2-b]pyridazine core.

Solvent Selection and Solubility Considerations in Synthetic Protocols

The choice of solvent is a critical parameter in the synthesis of imidazo[1,2-b]pyridazine derivatives, influencing reaction rates, yields, and the ease of product isolation. A variety of solvents are employed depending on the specific reaction. For instance, the construction of the imidazo[1,2-b]pyridazine ring is often achieved through the condensation of a 3-aminopyridazine derivative with an α-halocarbonyl compound. ijpsnonline.com

Commonly used solvents for these syntheses include:

1,2-Dimethoxyethane (DME): Utilized in the synthesis of 6-chloro-2-(chloromethyl)imidazo[1,2-b]pyridazine (B123380) from 6-chloropyridazin-3-amine and 1,3-dichloroacetone (B141476). mdpi.com

N,N-Dimethylformamide (DMF): Employed for the reaction between 3-amino-6-(phenylthio)pyridazine (B1279446) and 1-bromopinacolone. umich.edu It is also a preferred solvent for condensing phenacyl bromides to produce imidazo[1,2-b]pyridazine-3-ols, allowing for direct precipitation of the product. flinders.edu.au

Ethanol (B145695) and Acetonitrile: These are other viable solvents for the synthesis of related derivatives. google.comrsc.org More environmentally benign options like water and ethanol have also been shown to be effective in certain syntheses of similar scaffolds. rsc.org

Solubility can be a significant challenge for this class of compounds. For example, 6-chloro-3-nitro-2-[(phenylsulfonyl)methyl]imidazo[1,2-b]pyridazine exhibited poor solubility in culture media during biological assessment, which hindered the determination of its full activity profile. mdpi.comresearchgate.net This highlights the importance of considering the final compound's solubility during the design of synthetic targets and the selection of purification methods.

Chemical Transformations and Reactivity Studies of this compound

The hydroxyl group of this compound is a key functional handle that allows for a variety of subsequent chemical transformations, enabling the synthesis of a diverse library of derivatives.

Oxidation Reactions Leading to Carbaldehyde Derivatives (e.g., Imidazo[1,2-B]pyridazine-3-carbaldehyde)

The primary alcohol of this compound can be oxidized to the corresponding aldehyde, Imidazo[1,2-b]pyridazine-3-carbaldehyde. This transformation is a standard organic reaction, typically achieved using mild oxidizing agents to prevent over-oxidation to the carboxylic acid. While specific examples for the direct oxidation of (6-Chloroimidazo[1,2-b]pyridazin-3-yl)methanol are not detailed in the provided context, this conversion is a fundamental and expected reaction for primary alcohols in heterocyclic chemistry. The resulting carbaldehyde is a valuable intermediate for further modifications, such as reductive amination or Wittig reactions.

Etherification Reactions and Formation of Methoxy-Linked Analogs

The hydroxyl group can readily undergo etherification. The formation of methoxy-linked analogs is a common modification in medicinal chemistry to alter properties like solubility and metabolic stability. A standard procedure for this transformation involves the O-methylation of the corresponding imidazo[1,2-b]pyridazine-3-ol precursors. flinders.edu.au The reaction is efficiently carried out by first forming the alkoxide with a base, such as sodium hydride, followed by reaction with an alkylating agent like methyl iodide. flinders.edu.au This method is preferred for its efficiency over alternatives using potassium carbonate or the hazardous diazomethane. flinders.edu.au

Nucleophilic Substitution Reactions Involving the Hydroxyl Group

The hydroxyl group itself is a poor leaving group for nucleophilic substitution. Therefore, it typically requires activation to facilitate displacement by a nucleophile. A common strategy is to convert the alcohol into a better leaving group, such as a tosylate or mesylate, by reacting it with tosyl chloride or mesyl chloride, respectively, in the presence of a base.

Alternatively, the hydroxyl group can be replaced by a halogen, such as chlorine, using reagents like thionyl chloride (SOCl₂) or phosphorus oxychloride (POCl₃). The resulting chloromethyl derivative, -(chloromethyl)imidazo[1,2-b]pyridazine, is a reactive intermediate susceptible to substitution by a wide range of nucleophiles. For instance, the synthesis of 6-chloro-2-(chloromethyl)imidazo[1,2-b]pyridazine demonstrates the formation of this type of reactive intermediate, which can then undergo nucleophilic substitution with species like sodium benzenesulfinate. mdpi.com

Introduction of Halogen Substituents (e.g., 6-chloro-imidazo[1,2-b]pyridazin-3-ylmethanol)

The introduction of halogen substituents onto the imidazo[1,2-b]pyridazine core is typically achieved by starting with a pre-halogenated precursor rather than by direct halogenation of the fused ring system. The most common approach involves using a halogenated 3-aminopyridazine as the starting material.

For the synthesis of 6-chloro-imidazo[1,2-b]pyridazin-3-ylmethanol, the synthetic route generally begins with 3-amino-6-chloropyridazine. mdpi.comnih.gov This precursor is then reacted with a suitable three-carbon electrophile to construct the imidazole ring. For example, condensation with 1,3-dichloroacetone builds the core structure, which can then be further modified to yield the target methanol (B129727) derivative. mdpi.com This strategy ensures that the chlorine atom is precisely positioned at the C6 position of the final molecule. nih.gov

Table 1: Summary of Synthetic Reactions and Conditions

Reaction TypeStarting MaterialReagents/ConditionsProductSolvent
Ring Formation6-chloropyridazin-3-amine1,3-dichloroacetone, reflux6-chloro-2-(chloromethyl)imidazo[1,2-b]pyridazine1,2-dimethoxyethane (DME)
Ring Formation3-amino-6-(phenylthio)pyridazine1-bromopinacolone, 100°C2-t-Butyl-6-(phenylthio)imidazo[1,2-b]pyridazineDMF
Etherification (O-methylation)Imidazo[1,2-b]pyridazine-3-ol1. Sodium hydride (NaH) 2. Methyl iodide (CH₃I)3-methoxy-imidazo[1,2-b]pyridazineNot specified
Nucleophilic Substitution6-chloro-2-(chloromethyl)-3-nitroimidazo[1,2-b]pyridazineSodium benzenesulfinate, RT6-chloro-3-nitro-2-[(phenylsulfonyl)methyl]imidazo[1,2-b]pyridazineDMSO

Derivatization to Carboxylic Acids (e.g., Imidazo[1,2-B]pyridazine-3-carboxylic acid)

The conversion of this compound to Imidazo[1,2-b]pyridazine-3-carboxylic acid represents a formal oxidation of the C3-methanol group. This transformation is typically achieved through a two-step oxidation process that proceeds via the intermediate aldehyde, Imidazo[1,2-b]pyridazine-3-carbaldehyde. This stepwise approach allows for controlled oxidation and purification of the intermediate, ensuring a high purity of the final carboxylic acid product.

The initial step involves the mild oxidation of the primary alcohol. Reagents such as manganese dioxide (MnO₂) are particularly effective for the oxidation of allylic or benzylic-type alcohols, a category that includes heteroaromatic methanols, due to the electronic nature of the fused ring system. This reaction is typically performed in an inert solvent like dichloromethane (B109758) (DCM) or chloroform (B151607) (CHCl₃) at room temperature, yielding the aldehyde.

The subsequent oxidation of Imidazo[1,2-b]pyridazine-3-carbaldehyde to the corresponding carboxylic acid can be efficiently accomplished using the Pinnick oxidation. This method employs sodium chlorite (B76162) (NaClO₂) as the oxidant in the presence of a phosphate (B84403) buffer (commonly sodium dihydrogen phosphate, NaH₂PO₄) and a chlorine scavenger, such as 2-methyl-2-butene, to prevent side reactions. This reaction is typically carried out in a mixed solvent system, like tert-butanol (B103910) and water, providing good yields of the desired carboxylic acid.

StepStarting MaterialReagent(s) and ConditionsProductDescription
1 This compoundManganese Dioxide (MnO₂), Dichloromethane (DCM), Room TemperatureImidazo[1,2-b]pyridazine-3-carbaldehydeMild oxidation of the primary alcohol to the corresponding aldehyde.
2 Imidazo[1,2-b]pyridazine-3-carbaldehydeSodium Chlorite (NaClO₂), NaH₂PO₄, 2-Methyl-2-butene, t-BuOH/H₂OImidazo[1,2-b]pyridazine-3-carboxylic acidPinnick oxidation of the aldehyde to the carboxylic acid.

Formation of Nitrile and Ethynyl (B1212043) Derivatives

The synthesis of nitrile and ethynyl derivatives from this compound also relies on the pivotal intermediate, Imidazo[1,2-b]pyridazine-3-carbaldehyde. The aldehyde provides the necessary electrophilic carbon center for conversion into these valuable functional groups.

Nitrile Formation: The transformation of Imidazo[1,2-b]pyridazine-3-carbaldehyde into Imidazo[1,2-b]pyridazine-3-carbonitrile can be achieved through various methods. A common and efficient one-pot procedure involves the reaction of the aldehyde with an iodine-ammonia system. In this reaction, the aldehyde is treated with iodine in an aqueous ammonia (B1221849) solution, often using a co-solvent like tetrahydrofuran (THF), to directly afford the nitrile in good yield. This method avoids the isolation of intermediate oximes or hydrazones.

Ethynyl Derivative Formation: The introduction of an ethynyl group at the C3-position to form 3-Ethynylimidazo[1,2-b]pyridazine, a key building block in the synthesis of kinase inhibitors, is accomplished by one-carbon homologation of the aldehyde. nih.gov Two prominent methods for this transformation are the Corey-Fuchs reaction and the Seyferth-Gilbert homologation.

Corey-Fuchs Reaction: This is a two-step procedure. wikipedia.orgorganic-chemistry.org First, the aldehyde reacts with a phosphonium (B103445) ylide generated from carbon tetrabromide (CBr₄) and triphenylphosphine (B44618) (PPh₃) to yield a 1,1-dibromoalkene intermediate. In the second step, treatment of this intermediate with two equivalents of a strong base, such as n-butyllithium (n-BuLi), at low temperature induces elimination and metal-halogen exchange, which upon aqueous workup, yields the terminal alkyne, 3-Ethynylimidazo[1,2-b]pyridazine.

Seyferth-Gilbert Homologation: This reaction offers a milder, one-pot alternative for converting aldehydes to terminal alkynes. wikipedia.orgsynarchive.com The Bestmann-Ohira modification is particularly useful as it employs milder basic conditions. wikipedia.org In this protocol, Imidazo[1,2-b]pyridazine-3-carbaldehyde is treated with the Bestmann-Ohira reagent (dimethyl 1-diazo-2-oxopropylphosphonate) in the presence of a base like potassium carbonate (K₂CO₃) in methanol. This generates the terminal alkyne directly, often in high yield, and is compatible with a wider range of functional groups compared to the Corey-Fuchs reaction.

Target DerivativeIntermediateMethodReagent(s) and ConditionsFinal Product
Nitrile Imidazo[1,2-b]pyridazine-3-carbaldehydeDirect ConversionI₂, aq. NH₃, THFImidazo[1,2-b]pyridazine-3-carbonitrile
Ethynyl Imidazo[1,2-b]pyridazine-3-carbaldehydeCorey-Fuchs Reaction1. CBr₄, PPh₃, DCM2. n-BuLi, THF, -78 °C to RT3-Ethynylimidazo[1,2-b]pyridazine
Ethynyl Imidazo[1,2-b]pyridazine-3-carbaldehydeSeyferth-Gilbert Homologation (Bestmann-Ohira Mod.)Bestmann-Ohira Reagent, K₂CO₃, Methanol3-Ethynylimidazo[1,2-b]pyridazine

Advanced Spectroscopic and Structural Characterization Methodologies in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone of molecular structure determination in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis of Aromatic and Aliphatic Protons

¹H NMR spectroscopy reveals the number of distinct proton environments and their neighboring protons. For Imidazo[1,2-b]pyridazin-3-ylmethanol, the spectrum would be expected to show distinct signals for the protons on the pyridazine (B1198779) and imidazole (B134444) rings, as well as the aliphatic protons of the methanol (B129727) group. The chemical shifts (δ), splitting patterns (multiplicity), and coupling constants (J) would confirm the substitution pattern. While specific experimental data is not available, a hypothetical data table is presented below for illustrative purposes.

Hypothetical ¹H NMR Data for this compound

Proton Assignment Predicted Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz)
H-2 ~7.8 - 8.0 s -
H-6 ~8.0 - 8.2 d ~4.5
H-7 ~7.0 - 7.2 dd ~9.0, 4.5
H-8 ~7.6 - 7.8 d ~9.0
CH₂ ~4.7 - 4.9 s -

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Investigations of Carbon Frameworks

¹³C NMR spectroscopy provides information on the carbon skeleton of a molecule. Each unique carbon atom gives a distinct signal, allowing for the confirmation of the total number of carbons and their chemical environment (e.g., aromatic, aliphatic, carbonyl). For the parent Imidazo[1,2-b]pyridazine (B131497), carbon shifts have been reported, providing a basis for predicting the spectrum of its derivatives. The introduction of the hydroxymethyl group at the C-3 position would be expected to significantly influence the chemical shifts of the adjacent carbons.

Hypothetical ¹³C NMR Data for this compound

Carbon Assignment Predicted Chemical Shift (δ, ppm)
C-2 ~135 - 138
C-3 ~125 - 128
C-5a ~140 - 143
C-6 ~130 - 133
C-7 ~118 - 121
C-8 ~122 - 125

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Mass Determination

HRMS provides an extremely accurate measurement of a molecule's mass, allowing for the determination of its elemental composition. For this compound (C₇H₇N₃O), HRMS would be used to confirm the molecular formula by matching the experimentally measured mass to the calculated exact mass.

HRMS Data for this compound

Ion Formula Calculated Mass (m/z) Found Mass (m/z)

Infrared (IR) Spectroscopy for Identification of Key Functional Groups

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The spectrum of this compound would be expected to show characteristic absorption bands for the O-H stretch of the alcohol, C-H stretches of the aromatic and aliphatic groups, and C=N and C=C stretches from the fused heterocyclic ring system.

Key IR Absorption Bands for this compound

Functional Group Characteristic Absorption (cm⁻¹)
O-H stretch (alcohol) ~3200-3600 (broad)
C-H stretch (aromatic) ~3000-3100
C-H stretch (aliphatic) ~2850-3000
C=N / C=C stretch (ring) ~1400-1650

Computational Chemistry and Theoretical Studies of Imidazo 1,2 B Pyridazin 3 Ylmethanol

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. Methods like Density Functional Theory (DFT) are employed to compute the optimized geometry and electronic characteristics of imidazo[1,2-b]pyridazine (B131497) derivatives. semanticscholar.org For a molecule like Imidazo[1,2-b]pyridazin-3-ylmethanol, these calculations provide profound insights into its stability, reactivity, and spectroscopic properties.

Detailed analyses of the electronic structure involve examining the Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between HOMO and LUMO is a critical parameter for determining the molecule's chemical reactivity and kinetic stability. A smaller energy gap suggests higher reactivity. Furthermore, the Molecular Electrostatic Potential (MEP) surface is calculated to identify regions susceptible to electrophilic and nucleophilic attack, which is crucial for understanding intermolecular interactions, such as hydrogen bonding. mdpi.com Other parameters like Mulliken atomic charges, electron localization function, and natural bond orbital (NBO) analysis offer a deeper understanding of the charge distribution and bonding within the molecule. semanticscholar.org

Table 1: Key Parameters from Quantum Chemical Calculations and Their Significance This table is illustrative and based on typical quantum chemical studies of similar heterocyclic systems.

Calculated ParameterSignificance
HOMO EnergyIndicates the electron-donating ability of the molecule.
LUMO EnergyIndicates the electron-accepting ability of the molecule.
HOMO-LUMO GapRelates to the chemical reactivity and kinetic stability.
Molecular Electrostatic Potential (MEP)Maps electron-rich (nucleophilic) and electron-poor (electrophilic) regions, predicting sites for intermolecular interactions.
Mulliken Atomic ChargesDescribes the distribution of electron charge among the atoms in the molecule.

Molecular Dynamics Simulations and Conformational Analysis

While quantum calculations provide a static picture, Molecular Dynamics (MD) simulations offer a view of the dynamic behavior of this compound over time. MD simulations are powerful computational tools used to study the conformational flexibility of a molecule and its interactions with its environment, such as a solvent or a biological receptor. scielo.br

These simulations solve Newton's equations of motion for a system of atoms and molecules, providing a trajectory that reveals how the molecule's conformation changes. For this compound, this is particularly important for understanding the orientation of the methanol (B129727) substituent relative to the fused ring system. The analysis of the MD trajectory can identify the most stable, low-energy conformations and the energy barriers between them. When studying the interaction with a biological target, MD simulations can assess the stability of the ligand-protein complex, revealing key hydrogen bonds and hydrophobic interactions that are maintained over time, thus providing insights into the binding mechanism. mdpi.comscielo.br

Molecular Docking Studies for Exploring Ligand-Target Interactions

Molecular docking is a computational technique widely used to predict how a ligand, such as an imidazo[1,2-b]pyridazine derivative, binds to the active site of a protein. This method is instrumental in drug discovery for screening virtual libraries of compounds and for understanding structure-activity relationships (SAR). nih.gov

Numerous studies have employed molecular docking to investigate imidazo[1,2-b]pyridazine derivatives as inhibitors of various protein kinases, such as BCR-ABL and p38 MAP kinase. nih.govnih.gov In these studies, the ligand is placed into the binding site of the target protein, and its orientation and conformation are sampled to find the best fit. The quality of the fit is typically evaluated using a scoring function, which estimates the binding affinity. Docking studies have successfully shown that the imidazo[1,2-b]pyridazine scaffold can fit well into the ATP-binding site of kinases, forming critical hydrogen bonds and hydrophobic interactions with key amino acid residues. nih.gov For instance, docking of derivatives into the BCR-ABL1 protein indicated a good fit within the active site, corroborating their potent inhibitory activity. nih.gov

Table 2: Example of Molecular Docking Results for Imidazo[1,2-b]pyridazine Derivatives against a Kinase Target This table presents hypothetical data based on published findings for this class of compounds.

Compound DerivativeTarget ProteinBinding Affinity (kcal/mol)Key Interacting Residues
Derivative ABCR-ABL1-9.5Met318, Thr315, Phe382
Derivative BBCR-ABL1-8.9Glu286, Met318, Asp381
Derivative Cp38 MAP Kinase-10.2Met109, Gly110, Lys53
Derivative Dp38 MAP Kinase-9.8Met109, Leu167, Asp168

Prediction of Tautomeric Forms and Isomeric Stability

Heterocyclic compounds like this compound can potentially exist in different tautomeric forms. Tautomers are structural isomers that readily interconvert, often through the migration of a proton. Since different tautomers can exhibit distinct physicochemical properties and biological activities, predicting the most stable form is crucial for drug design.

Computational methods, particularly DFT, are highly effective for studying tautomerism. researchgate.net By calculating the relative energies of all possible tautomers, researchers can determine the most stable isomer in both the gas phase and in solution (by using solvent models like the Polarizable Continuum Model, PCM). researchgate.net For the imidazo[1,2-b]pyridazine core, proton migration could potentially occur between the nitrogen atoms of the imidazole (B134444) and pyridazine (B1198779) rings. Theoretical calculations can elucidate the thermodynamic and kinetic stability of each tautomer, identifying the predominant species under physiological conditions. A study on a related imidazo (B10784944) compound demonstrated that the relative stability of tautomers could be reliably predicted, identifying the most stable form as the kinetically and thermodynamically controlled product. researchgate.net

Structure-Based Drug Design (SBDD) and Ligand-Based Drug Design (LBDD) Strategies Incorporating Imidazo[1,2-b]pyridazine Scaffolds

The imidazo[1,2-b]pyridazine scaffold has been extensively utilized in both SBDD and LBDD strategies to develop potent and selective inhibitors, particularly for protein kinases. nih.govnih.gov

Structure-Based Drug Design (SBDD) relies on the three-dimensional structure of the target protein, typically obtained from X-ray crystallography. This information is used to design ligands that can bind to the target with high affinity and selectivity. A notable example involved the design of imidazo[1,2-b]pyridazine-based inhibitors for p38 MAP kinase. nih.gov By analyzing the co-crystal structure of a known inhibitor with the kinase, researchers identified opportunities to enhance hydrophobic interactions, which guided the transformation of the scaffold to the imidazo[1,2-b]pyridazine core, ultimately leading to potent and orally bioavailable inhibitors. nih.gov Similarly, the structure-guided design of Ponatinib (B1185) (AP24534), a pan-inhibitor of BCR-ABL, utilized a key carbon-carbon triple bond linker attached to the imidazo[1,2-b]pyridazine scaffold to overcome resistance caused by the T315I gatekeeper mutation. nih.gov

Ligand-Based Drug Design (LBDD) is employed when the 3D structure of the target is not available. LBDD strategies use the information from a set of known active ligands to develop a pharmacophore model or a quantitative structure-activity relationship (QSAR) model. Techniques like scaffold hopping, where the core of a known inhibitor is replaced by a novel scaffold like imidazo[1,2-b]pyridazine, are common. This approach was used in the design of new BCR-ABL inhibitors, combining the imidazo[1,2-b]pyridazine scaffold with features from other known inhibitors to generate novel and potent compounds. nih.gov

Table 3: Comparison of SBDD and LBDD Strategies for Imidazo[1,2-b]pyridazine Scaffolds

StrategyPrincipleRequirementApplication Example with Imidazo[1,2-b]pyridazine
Structure-Based Drug Design (SBDD)Design of ligands based on the 3D structure of the biological target.High-resolution structure of the target protein (e.g., from X-ray crystallography).Design of p38 MAP kinase inhibitors by enhancing hydrophobic interactions observed in a co-crystal structure. nih.gov
Ligand-Based Drug Design (LBDD)Design of ligands based on the properties of known active molecules.A set of molecules with known biological activities.Scaffold hopping to design new BCR-ABL inhibitors by replacing the core of existing drugs with the imidazo[1,2-b]pyridazine scaffold. nih.gov

Structure Activity Relationship Sar and Structure Property Relationship Spr Investigations of Imidazo 1,2 B Pyridazin 3 Ylmethanol Derivatives

Systematic Modification of the Imidazo[1,2-B]pyridazine (B131497) Core and its Impact on Biological Activity

The biological activity of imidazo[1,2-b]pyridazine derivatives is highly dependent on the substitution pattern around the fused heterocyclic core. Modifications at positions 2, 3, 6, 7, and 8 have been shown to determine both the potency and selectivity of these compounds as kinase inhibitors. nih.gov

The 2-position of the imidazo (B10784944) ring plays a role in establishing key interactions. For instance, in the development of inhibitors for dual-specificity tyrosine-phosphorylation-regulated kinase 1A (DYRK1A), methylation of the 2-position improved binding affinity; however, introducing larger substituents at this position was not well-tolerated. cardiff.ac.uk Molecular docking studies of Transforming Growth Factor-β-Activated Kinase 1 (TAK1) inhibitors revealed a hydrogen bonding interaction between the backbone amide of Ala-107 and the hydrogen atom at the 2-position (H2) of the imidazo[1,2-b]pyridazine core. nih.gov It was hypothesized that blocking this position with a methyl group would disrupt this crucial interaction and lead to reduced activity. nih.gov

Modifications on the pyridazine (B1198779) portion of the core, specifically at the 7 and 8-positions, have also been investigated. In the context of DYRK1A inhibitors, the addition of methyl substituents at either position 7 or 8 was found to be detrimental to the compound's binding affinity. cardiff.ac.uk This suggests that this region of the binding pocket is sterically constrained and sensitive to even small modifications.

The 3-position is critical for attaching various functional groups and linkers that probe deeper into the binding pocket of target proteins. A wide range of substituents, from simple aryl groups to more complex linkers, have been explored at this position to optimize potency and selectivity. nih.govnih.gov For example, 3,6-disubstituted imidazo[1,2-b]pyridazines have been identified as potent and selective inhibitors of DYRK and CDC-like kinase (CLK) families. cardiff.ac.uknih.gov The interplay between substituents at the 3-position and the 6-position is often crucial for achieving the desired biological effect.

Role of the Methanol (B129727) (or modified methoxy) Linker in Molecular Recognition and Binding

The substituent at the 3-position of the imidazo[1,2-b]pyridazine core often acts as a linker, connecting the core scaffold to another pharmacophoric element. The nature, length, and rigidity of this linker are critical for correct orientation within the target's binding site.

The concept of a "modified linker" at this position is exemplified in the structure-guided design of ponatinib (B1185) (AP24534), a potent pan-inhibitor of Breakpoint Cluster Region-Abelson (BCR-ABL) kinase. nih.gov To overcome the T315I "gatekeeper" mutation, which confers resistance to other inhibitors, a rigid carbon-carbon triple bond (ethynyl) linker was introduced at the 3-position. This modification was designed to connect the imidazo[1,2-b]pyridazine core to a substituted benzamide (B126) moiety. The linearity and rigidity of the ethynyl (B1212043) linker allow the molecule to "skirt" the bulkier isoleucine side chain of the mutant kinase, maintaining potent inhibition where other, more flexible linkers would fail due to steric hindrance. nih.gov

Furthermore, the 3-position has been utilized to attach other linkers, such as benzohydrazide, to create novel anti-tubercular agents, demonstrating the versatility of this position in molecular design. The choice of linker, whether a simple methanol-derived group or a more complex, rigid structure, is therefore a key determinant of the derivative's binding mode and therapeutic application.

Influence of Substituents on the Pyridazine Ring on Pharmacological Profiles

Substituents on the pyridazine portion of the core, particularly at the 6-position, have a profound impact on the pharmacological profiles of these derivatives. This position is often solvent-exposed in kinase binding pockets, making it an ideal point for modification to enhance potency, selectivity, and physicochemical properties.

In the development of TAK1 inhibitors, the introduction of a morpholine (B109124) moiety at the C6 position significantly improved kinase inhibition compared to an unsubstituted core or one bearing a piperidine (B6355638) substituent. nih.gov Docking studies revealed that the oxygen atom within the morpholine ring forms a crucial interaction with the conserved lysine (B10760008) residue (Lys-63) in the ATP-binding site of TAK1. nih.gov

Similarly, for Haspin kinase inhibitors, substitution at the C6 position was critical. A significant improvement in activity was achieved by introducing a morpholine ring. tandfonline.com The position of the heteroatom within the ring was also important; derivatives where two electron-rich oxygen atoms were close to each other exhibited more potent inhibition. tandfonline.com Furthermore, C-6-O substituted molecules demonstrated enhanced inhibition of cyclin-dependent kinases CDK2 and CDK5, while C6-morpholino derivatives showed the highest selectivity towards CDK9 and DYRK1A. tandfonline.com

The nature of the C6 substituent also influences binding to other target types. In a series of ligands developed for imaging β-amyloid plaques, a derivative with a 6-methylthio group (Kᵢ = 11.0 nM) showed higher binding affinity than the corresponding 6-methoxy analogue. nih.gov A halogen, typically chlorine, is often introduced at the 6-position during synthesis, serving as a versatile chemical handle for introducing a wide array of substituents through nucleophilic aromatic substitution or cross-coupling reactions. nih.govresearchgate.net

Table 1: Influence of C6-Substituents on TAK1 Inhibition Data sourced from reference nih.gov

Table 2: Influence of C6-Substituents on Binding to Aβ Plaques Data sourced from reference nih.gov

Rational Design Strategies for Optimizing Interaction with Biological Targets

The development of potent and selective imidazo[1,2-b]pyridazine derivatives frequently employs rational, structure-based design strategies to optimize interactions with biological targets.

Structure-Based Drug Design (SBDD): A primary strategy involves using high-resolution X-ray co-crystal structures of target proteins in complex with initial hits or known inhibitors. cardiff.ac.uknih.gov This structural information provides a detailed map of the binding pocket, revealing key interactions and areas for potential optimization. For example, the design of dual c-Met and VEGFR2 inhibitors was guided by co-crystal structural data, leading to the identification of potent compounds. nih.gov Similarly, the binding mode of an imidazo[1,2-b]pyridazine derivative in the Haspin kinase active site was confirmed by crystallography, which then guided further optimization through effective docking models. nih.gov

Fragment-Based Drug Design (FBDD): This approach begins with the identification of small, low-molecular-weight fragments that bind weakly to the target. These fragments are then grown or linked together to produce a more potent lead compound. The discovery of potent DYRK1A inhibitors started with an imidazo[1,2-b]pyridazine fragment, which was then optimized through systematic SAR exploration to yield a highly potent cellular inhibitor. cardiff.ac.uk

Computational Modeling and Docking: In conjunction with crystallography, molecular docking is used to predict the binding poses of newly designed analogues and to rationalize observed SAR. nih.gov This allows for the rapid virtual screening of ideas before committing to chemical synthesis. For instance, docking studies were used to hypothesize how different substituents on the imidazo[1,2-b]pyridazine core would interact with residues in the TAK1 binding pocket. nih.gov

Conformational Flexibility and its Implications for Molecular Interactions

The imidazo[1,2-b]pyridazine core is an aromatic, bicyclic system that is inherently rigid and planar. This planarity is a key feature, as confirmed by co-crystal structures which show the inhibitor adopting a planar conformation within the kinase hinge region. nih.gov This rigidity helps to minimize the entropic penalty upon binding and facilitates favorable π-π stacking interactions with aromatic amino acid residues in the target's binding pocket. blumberginstitute.org

In some cases, reducing conformational flexibility can be a deliberate design strategy to enhance potency. By introducing chemical groups that can form intramolecular hydrogen bonds, derivatives can be "locked" into a more rigid, bioactive conformation. nih.gov This pre-organization reduces the entropic cost of binding and can lead to a significant increase in affinity.

Biological and Pharmacological Research Applications Excluding Clinical Human Trials

Investigations into Kinase Inhibition Potentials of Imidazo[1,2-B]pyridazine (B131497) Derivatives

The imidazo[1,2-b]pyridazine structure is a cornerstone in the development of kinase inhibitors. nih.govresearchgate.net Its unique arrangement allows for interactions within the ATP-binding pocket of various kinases, leading to the modulation of their activity. semanticscholar.orgnih.gov Researchers have synthesized and tested numerous derivatives, leading to the discovery of potent inhibitors for a wide array of kinases, including Tyrosine Kinase 2 (Tyk2), PIM kinases, Cyclin-Dependent Kinases (CDKs), Bruton's Tyrosine Kinase (BTK), and Anaplastic Lymphoma Kinase (ALK). researchgate.netsemanticscholar.orgacs.orgnih.govnih.gov

The mesenchymal-epithelial transition factor (c-Met) receptor tyrosine kinase is a key target in cancer research. While extensive research has been conducted on the closely related imidazo[1,2-a]pyridine (B132010) scaffold, which has yielded potent c-Met inhibitors, the imidazo[1,2-b]pyridazine core has also been investigated for this purpose. nih.gov Research has pointed to the development of dual inhibitors targeting both c-Met and other kinases like the Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) using the imidazo[1,2-b]pyridazine framework. researchgate.net The mechanism of these inhibitors typically involves competitive binding at the ATP-binding site of the kinase domain, which prevents phosphorylation and subsequent activation of downstream signaling pathways crucial for tumor cell proliferation, survival, and invasion.

The Colony Stimulating Factor 1 Receptor (CSF1R) is another important tyrosine kinase target, primarily involved in the regulation of macrophages. Despite the broad investigation of imidazo[1,2-b]pyridazine derivatives against numerous kinases, specific research detailing their activity and mechanism of inhibition against CSF1R is not extensively documented in the available scientific literature.

The Phosphoinositide 3-Kinase (PI3K) signaling pathway is critical for cell growth and survival, and its dysregulation is common in cancer. Imidazo[1,2-b]pyridazine derivatives have been identified as potent dual inhibitors of PI3K and the mammalian target of rapamycin (B549165) (mTOR), a key downstream component of the PI3K pathway. drugbank.com One study identified a derivative, compound 42, as a promising PI3K/mTOR targeted anti-cancer drug candidate due to its significant anti-tumoral activities in vitro and in vivo, good kinase selectivity, and acceptable oral bioavailability. drugbank.com Further research into imidazo[1,2-b]pyridazine-based diaryl urea (B33335) derivatives identified compounds A17 and A18, which showed potent mTOR inhibitory activity with IC50 values of 0.067 μM and 0.062 μM, respectively. nih.gov These compounds were found to suppress the phosphorylation of downstream targets like AKT and S6 in cellular models. nih.gov

Table 1: In Vitro Activity of Selected Imidazo[1,2-b]pyridazine Derivatives Against mTOR
CompoundTarget KinaseIC50 (μM)Reference
A17mTOR0.067 nih.gov
A18mTOR0.062 nih.gov

Research on Dual Inhibitor Modalities (e.g., Kinases and Topoisomerases in in vitro leukemia models)

While imidazo[1,2-b]pyridazines have been extensively studied as kinase inhibitors for potential use in leukemia, their application as dual inhibitors of both kinases and topoisomerases is not well-established in scientific literature. Research has identified imidazo[1,2-b]pyridazines that potently inhibit PIM kinases, which are considered valuable targets in hematopoietic malignancies. semanticscholar.org For instance, the compound K00135 was shown to impair the survival and clonogenic growth of human acute leukemia cells and suppress the in vitro growth of leukemic blasts from acute myelogenous leukemia patients. semanticscholar.org The mechanism involves the inhibition of PIM kinase downstream targets like BAD and 4E-BP1. semanticscholar.org However, studies detailing a dual-action mechanism that also involves topoisomerase inhibition for this specific scaffold are lacking. Research on other heterocyclic systems, such as imidazo[4,5-b]phenazines, has shown dual inhibition of topoisomerase I and IIα in leukemia cell lines, but this represents a structurally distinct class of compounds. ekb.eg

Antimicrobial Research Applications (e.g., Structural Optimization for Multidrug-Resistant Acinetobacter baumannii in in vitro models)

The imidazo[1,2-b]pyridazine scaffold has been explored for its antimicrobial properties. researchgate.net However, specific research focusing on the structural optimization of these derivatives against multidrug-resistant Acinetobacter baumannii is limited. Studies have evaluated their efficacy against other pathogens. For example, a series of novel amide derivatives based on this scaffold were tested against Gram-positive bacteria (Staphylococcus aureus and Bacillus subtilis) and Gram-negative bacteria (Escherichia coli and Pseudomonas aeruginosa). citedrive.com In that study, compounds 10 and 16 showed notable activity against P. aeruginosa with a minimum inhibitory concentration (MIC) of 6.25 μg/mL, comparable to the antibiotic tetracycline. citedrive.com Another study on phenoxy-substituted imidazo[1,2-b]pyridazine amide derivatives also reported antibacterial activity against these bacteria, with compounds 11 and 13 showing MIC values of 6.25 µg/mL. nih.gov This same study noted moderate activity against Mycobacterium tuberculosis. nih.gov While these findings highlight the potential of the scaffold, dedicated research against A. baumannii is not prominently featured in the available literature.

Table 2: Minimum Inhibitory Concentration (MIC) of Imidazo[1,2-b]pyridazine Amide Derivatives Against Selected Bacteria
CompoundBacterial StrainMIC (μg/mL)Reference
Compound 10Pseudomonas aeruginosa6.25 citedrive.com
Compound 16Pseudomonas aeruginosa6.25 citedrive.com
Compound 11Gram-positive & Gram-negative bacteria6.25 nih.gov
Compound 13Gram-positive & Gram-negative bacteria6.25 nih.gov

Enzyme Inhibition Assays and Mechanistic Elucidation Studies

A variety of enzyme inhibition assays have been crucial in characterizing the activity of imidazo[1,2-b]pyridazine derivatives. For kinase inhibition, radiometric assays and fluorescence-based assays are commonly employed to determine the half-maximal inhibitory concentration (IC50) values. For example, the ADP-Glo kinase assay was used to identify a lead compound that inhibits TAK1 kinase with an IC50 of 55 nM. nih.gov

Structure-activity relationship (SAR) studies are a cornerstone of this research, systematically modifying the imidazo[1,2-b]pyridazine core at various positions (C2, C3, C6, etc.) to enhance potency and selectivity. nih.gov For instance, the introduction of a morpholine (B109124) group at the C6 position of the scaffold was found to improve TAK1 kinase inhibition. nih.gov

Mechanistic studies often reveal that these compounds act as ATP-competitive inhibitors. semanticscholar.org High-resolution X-ray crystallography has been used to elucidate the binding modes of these inhibitors. In one study, the crystal structure of a PIM1 inhibitor complex showed that the imidazo[1,2-b]pyridazine compound interacts with the N-terminal lobe of the kinase rather than the typical hinge region, explaining its enhanced selectivity compared to conventional ATP-mimetic inhibitors. semanticscholar.org These detailed molecular studies are vital for the rational design of next-generation inhibitors with improved pharmacological profiles.

Table 3: Mentioned Compounds
Compound Name/Identifier
Imidazo[1,2-B]pyridazin-3-ylmethanol
Compound 42 (PI3K/mTOR inhibitor)
Compound A17 (mTOR inhibitor)
Compound A18 (mTOR inhibitor)
K00135 (PIM kinase inhibitor)
Compound 10 (antimicrobial)
Compound 16 (antimicrobial)
Compound 11 (antimicrobial)
Compound 13 (antimicrobial)

Receptor Binding Studies and Affinity Determinations for Potential Biological Targets

Comprehensive searches of scientific literature and chemical databases did not yield specific receptor binding studies or affinity determinations for the compound this compound. The existing research on the imidazo[1,2-b]pyridazine scaffold is extensive; however, it primarily focuses on a wide range of derivatives designed to interact with various biological targets. These studies have investigated derivatives as inhibitors of kinases such as Tyk2, BCR-ABL, mTOR, and ALK, as well as ligands for β-amyloid plaques and PDE10a inhibitors.

The available literature concentrates on structure-activity relationships of substituted imidazo[1,2-b]pyridazines, where modifications at different positions of the heterocyclic core are explored to enhance potency and selectivity for specific biological targets. This compound itself is likely utilized as a chemical intermediate or building block in the synthesis of these more complex and pharmacologically profiled molecules. Consequently, dedicated studies to determine its intrinsic affinity for various receptors and enzymes have not been a primary focus of the published research.

Therefore, no quantitative data, such as Ki, IC50, or Kd values, for the binding of this compound to any specific biological target can be provided at this time.

Development of this compound Derivatives as Molecular Probes for Biological Systems

There is no available scientific literature detailing the development of molecular probes derived directly from this compound. Molecular probes, which can include fluorescent labels, biotinylated derivatives, or radiolabeled compounds, are essential tools for studying biological systems. While the broader class of imidazo[1,2-b]pyridazine derivatives has been explored for therapeutic applications, their specific adaptation into molecular probes based on the this compound backbone is not documented.

The development of a molecular probe typically requires a parent compound with known and well-characterized biological activity and a clear mechanism of action. As the specific biological targets and binding affinities for this compound are not established, its selection as a scaffold for the rational design of molecular probes has not been pursued in the available research.

Future research may explore the potential of this compound and its derivatives for such applications, but at present, there are no published studies on their synthesis, characterization, or use as molecular probes for imaging, target identification, or other biological assays.

Applications in Materials Science and Other Scientific Disciplines

Exploration of Imidazo[1,2-B]pyridazin-3-ylmethanol and Derivatives in Organic Light-Emitting Diode (OLED) Technologies

The imidazo[1,2-b]pyridazine (B131497) (IP) core has been identified as a novel and highly effective electron-transporting unit for the development of host materials in phosphorescent organic light-emitting diodes (PhOLEDs). nih.gov Its inherent electron-deficient nature, coupled with excellent thermal stability, makes it a prime candidate for constructing bipolar host materials, which are crucial for achieving high-efficiency light emission. nih.govacs.org

In a notable study, several bipolar host materials were developed by combining the n-type IP core with p-type carbazole (B46965) units. nih.gov The strategic placement of carbazole moieties on the IP scaffold, creating derivatives such as IP6Cz and IP68Cz, was shown to be critical for device performance. These materials were incorporated into red and deep-red PhOLEDs, demonstrating exceptional electroluminescence (EL) efficiency. acs.org

Red PhOLEDs using IP6Cz and IP68Cz as hosts and an iridium complex, Ir(pq)2acac, as the emitter achieved maximum external quantum efficiencies (ηext,max) of 26.9% and 25.2%, respectively. nih.gov These devices also exhibited minimal efficiency roll-off, a critical factor for practical applications. Furthermore, when a deep-red emitter, Ir(piq)2acac, was used, the devices still showed impressive performance, with ηext,max values of 20.5% for IP6Cz and 19.9% for IP68Cz. nih.gov This research highlights that the imidazo[1,2-b]pyridazine unit is a first-rate building block for creating advanced bipolar host materials tailored for high-performance red-emitting OLEDs. acs.org

Table 1: Performance of OLEDs with Imidazo[1,2-b]pyridazine-based Host Materials

Host Material Emitter Max. External Quantum Efficiency (ηext,max)
IP6Cz Ir(pq)2acac 26.9%
IP68Cz Ir(pq)2acac 25.2%
IP6Cz Ir(piq)2acac 20.5%
IP68Cz Ir(piq)2acac 19.9%

Utilization as Versatile Building Blocks in Complex Organic Synthesis

The imidazo[1,2-b]pyridazine scaffold is a highly versatile building block in organic synthesis, enabling the creation of a diverse array of more complex molecules. nih.govresearchgate.net Its utility stems from the straightforward methods for its initial construction and the numerous pathways available for its subsequent functionalization.

The core structure is typically formed through a condensation reaction between an α-bromoketone and a 3-amino-6-halopyridazine under mild basic conditions. nih.gov The presence of a halogen on the pyridazine (B1198779) ring is crucial for ensuring a high yield of the desired bicyclic product. nih.gov

Once the core is synthesized, it can be extensively modified using modern synthetic techniques. Organometallic-catalyzed cross-coupling reactions are particularly prominent for functionalizing the imidazo[1,2-b]pyridazine system. researchgate.net Methods such as the Suzuki-Miyaura, Sonogashira, Heck, and Negishi reactions allow for the precise installation of various substituents at different positions on the ring system. researchgate.netresearchgate.net This synthetic flexibility has made the scaffold a privileged structure in medicinal chemistry for developing new therapeutic agents and in materials science for creating novel functional molecules. nih.govresearchgate.net

Photophysical Characterization and Fluorescence Studies of the Imidazo[1,2-B]pyridazine System

The photophysical properties of imidazo[1,2-b]pyridazine derivatives are central to their application in optoelectronic devices. nih.gov The electronic characteristics can be finely tuned by altering the substitution pattern on the core structure. acs.org

For the development of OLED host materials, key photophysical parameters include the highest occupied molecular orbital (HOMO), lowest unoccupied molecular orbital (LUMO), and the triplet energy (ET). In the case of the carbazole-substituted derivatives, the HOMO levels are primarily located on the electron-donating carbazole units, while the LUMO levels are centered on the electron-accepting imidazo[1,2-b]pyridazine core. nih.gov This separation is characteristic of efficient bipolar materials.

The triplet energies of these materials are sufficiently high to ensure efficient energy transfer to red phosphorescent emitters, preventing energy back-transfer and maximizing device efficiency. nih.gov For instance, IP6Cz and IP68Cz possess triplet energies of 2.38 eV and 2.37 eV, respectively, which are suitable for hosting red emitters. nih.gov

While detailed fluorescence studies on this compound itself are not extensively reported, the closely related imidazo[1,2-a]pyridine (B132010) scaffold is well-known for its fluorescent properties. ijrpr.com These related compounds often exhibit strong emission in the blue region of the spectrum due to their π-conjugated bicyclic structure, with fluorescence quantum yields ranging from 0.22 to 0.61. ijrpr.com This suggests that the broader class of imidazo-fused pyridines and pyridazines are promising platforms for developing luminescent materials.

Table 2: Photophysical and Electrochemical Properties of Imidazo[1,2-b]pyridazine-based Host Materials

Host Material HOMO (eV) LUMO (eV) Triplet Energy (ET) (eV)
IP6Cz -5.77 -2.48 2.38
IP68Cz -5.79 -2.46 2.37
IP36Cz -5.84 -2.57 2.45
IP368Cz -5.86 -2.55 2.44

Potential Applications in Supramolecular Chemistry

While the primary research focus for imidazo[1,2-b]pyridazine derivatives has been in medicinal chemistry and materials for electronics, their structural features suggest potential applications in supramolecular chemistry. The presence of multiple nitrogen atoms within the aromatic system makes the scaffold a potential ligand for coordinating with metal ions to form metallosupramolecular assemblies. These nitrogen atoms can act as hydrogen bond acceptors, enabling the formation of ordered, self-assembled structures through non-covalent interactions.

The ability to systematically functionalize the imidazo[1,2-b]pyridazine core at various positions allows for the rational design of molecules capable of specific recognition events or the construction of complex supramolecular architectures. The development of crystal engineering strategies or the study of self-assembly in solution could lead to novel materials such as molecular sensors, porous frameworks, or stimuli-responsive systems. This remains an emerging area of exploration with significant potential for future research.

Future Directions and Emerging Research Avenues for Imidazo 1,2 B Pyridazin 3 Ylmethanol

Development of Novel and Sustainable Synthetic Methodologies for the Imidazo[1,2-B]pyridazine (B131497) Scaffold

While classical methods for synthesizing the imidazo[1,2-b]pyridazine core exist, future research will likely focus on developing more sustainable and efficient synthetic strategies. researchgate.netnih.gov Green chemistry principles are increasingly important in pharmaceutical development, aiming to reduce waste, energy consumption, and the use of hazardous reagents.

Key areas for development include:

Multicomponent Reactions (MCRs): MCRs, such as the Groebke–Blackburn–Bienaymé reaction, offer an efficient way to assemble complex molecules like imidazo[1,2-b]pyridazines in a single step from simple starting materials. researchgate.netmdpi.com Future work could focus on expanding the scope of MCRs to create a wider variety of substituted imidazo[1,2-b]pyridazine derivatives.

Catalysis: The use of metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira) has been instrumental in functionalizing the imidazo[1,2-b]pyridazine scaffold. thesciencein.orgresearchgate.net Future research will likely explore more sustainable catalysts, such as those based on earth-abundant metals, and develop C-H activation strategies to avoid the need for pre-functionalized starting materials. researchgate.net

Flow Chemistry and Microwave-Assisted Synthesis: These technologies can significantly reduce reaction times, improve yields, and enhance safety. researchgate.nettandfonline.com Applying these techniques to the synthesis of imidazo[1,2-b]pyridazin-3-ylmethanol and its derivatives could streamline their production for further study.

Synthetic ApproachAdvantagesFuture Research Focus
Multicomponent Reactions High atom economy, operational simplicity, rapid access to molecular diversity. researchgate.netmdpi.comExpansion of substrate scope, development of new MCRs for the scaffold.
Metal-Catalyzed Cross-Coupling Precise control over functionalization, access to a wide range of derivatives. thesciencein.orgresearchgate.netUse of sustainable catalysts, development of C-H activation methods. researchgate.net
Flow Chemistry Improved safety, scalability, and reproducibility; reduced reaction times.Integration into multistep syntheses of complex derivatives.
Microwave-Assisted Synthesis Rapid reaction heating, increased reaction rates, improved yields. researchgate.nettandfonline.comOptimization of reaction conditions for a broader range of transformations.

Integration of Advanced Computational Approaches for Rational Design of Derivatives with Tuned Properties

Computational chemistry and molecular modeling are indispensable tools in modern drug discovery. For the imidazo[1,2-b]pyridazine scaffold, these approaches can accelerate the design of new derivatives with specific, optimized properties.

Future computational efforts will likely involve:

Structure-Based Drug Design (SBDD): By using the three-dimensional structures of target proteins, researchers can design this compound derivatives that bind with high affinity and selectivity. tandfonline.comnih.gov This approach is particularly valuable for designing specific enzyme inhibitors.

Ligand-Based Drug Design (LBDD): When the structure of the target is unknown, LBDD methods, such as quantitative structure-activity relationship (QSAR) studies, can be used to build models that predict the biological activity of new compounds based on their chemical features.

In Silico ADMET Prediction: Computational tools can predict the absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of virtual compounds. This allows researchers to prioritize the synthesis of candidates with favorable drug-like properties.

Expansion of Biological Target Identification and Validation in Pre-clinical Research

The imidazo[1,2-b]pyridazine scaffold has already demonstrated activity against a range of biological targets, particularly protein kinases. researchgate.netnih.gov Future research will aim to identify new targets and validate their therapeutic potential in preclinical models.

Emerging areas of investigation include:

Kinase Inhibition: Many imidazo[1,2-b]pyridazine derivatives are potent kinase inhibitors, with some targeting kinases implicated in cancer and inflammatory diseases. nih.govnih.govresearchgate.net Future work will focus on developing inhibitors with improved selectivity to minimize off-target effects, including for kinases like Bruton's tyrosine kinase (BTK) and cyclin-dependent kinases (CDKs). nih.govacs.org

Neurodegenerative Diseases: Some derivatives have shown potential as ligands for β-amyloid plaques, which are a hallmark of Alzheimer's disease. researchgate.netnih.gov Further investigation into their utility as diagnostic imaging agents or therapeutic interventions is warranted.

Infectious Diseases: The scaffold has shown promise in the development of agents against various pathogens, including parasites like Plasmodium and Leishmania. nih.govnih.gov Further exploration of their antimicrobial and antiviral properties is a promising avenue. nih.govmdpi.com

Therapeutic AreaPotential TargetsResearch Focus
Oncology Protein kinases (e.g., BCR-ABL, TRK, CDK12/13, mTOR). nih.govresearchgate.netnih.govnih.govDevelopment of selective and potent inhibitors, overcoming drug resistance.
Inflammatory Diseases Tyrosine kinase 2 (Tyk2). nih.govmedchemexpress.comDesign of orally active inhibitors with improved metabolic stability.
Neurodegenerative Diseases β-amyloid plaques. nih.govDevelopment of imaging agents and therapeutics for Alzheimer's disease.
Infectious Diseases Parasitic kinases (e.g., PfCLK1). nih.govDiscovery of novel antiparasitic and antimicrobial agents.

Exploration of New Material Science Applications and Optoelectronic Properties

Beyond their medicinal applications, imidazo[1,2-b]pyridazine derivatives are being explored for their potential in material science. Their rigid, planar structure and tunable electronic properties make them attractive candidates for various applications.

Future research in this area may include:

Organic Light-Emitting Diodes (OLEDs): The scaffold can serve as a building block for host materials in phosphorescent OLEDs. dergipark.org.tr Further design and synthesis could lead to more efficient and stable materials for next-generation displays and lighting.

Sensors: The ability of the imidazo[1,2-b]pyridazine core to interact with metal ions or other analytes could be exploited in the development of chemical sensors.

Photochromic Materials: Some related compounds have demonstrated photochromic behavior, meaning they change color upon exposure to light. dergipark.org.tr This property could be harnessed for applications such as optical data storage and smart windows.

Design of this compound Derivatives for Chemical Biology Tools and Probes

Chemical biology utilizes small molecules to study and manipulate biological systems. This compound derivatives can be designed as valuable tools for this purpose.

Future directions include:

Fluorescent Probes: By attaching a fluorophore to the imidazo[1,2-b]pyridazine scaffold, researchers can create probes to visualize and track biological processes in living cells.

Affinity-Based Probes: These probes can be used to identify the protein targets of bioactive compounds, helping to elucidate their mechanism of action.

Activity-Based Probes: These tools can be designed to covalently label active enzymes, providing a powerful method for profiling enzyme activity in complex biological samples.

High-Throughput Screening (HTS) Library Development based on the Imidazo[1,2-B]pyridazine Motif

High-throughput screening (HTS) is a cornerstone of modern drug discovery, allowing for the rapid testing of large numbers of compounds against a biological target. chemdiv.com The imidazo[1,2-b]pyridazine scaffold is an ideal core for the development of focused HTS libraries.

Key aspects of this research avenue include:

Diversity-Oriented Synthesis: Creating libraries of imidazo[1,2-b]pyridazine derivatives with a wide range of substituents will increase the chances of identifying hits against diverse biological targets.

Fragment-Based Screening: Smaller, less complex "fragments" based on the imidazo[1,2-b]pyridazine core can be screened for weak binding to a target. These initial hits can then be elaborated into more potent lead compounds.

Phenotypic Screening: HTS libraries can be screened in cell-based assays to identify compounds that produce a desired phenotypic change, without prior knowledge of the specific molecular target.

By pursuing these diverse research avenues, the scientific community can continue to unlock the vast potential of the imidazo[1,2-b]pyridazine scaffold, leading to the development of new therapeutics, advanced materials, and powerful research tools.

Q & A

Q. What are the key considerations for synthesizing Imidazo[1,2-B]pyridazin-3-ylmethanol, and how can its purity be ensured?

  • Methodological Answer : Synthesis typically involves multi-step reactions, such as cyclocondensation of pyridazine derivatives with appropriate carbonyl precursors. Key steps include:
  • Halogenation : Introducing iodine or chlorine at specific positions using reagents like N-iodosuccinimide (NIS) or POCl₃ under controlled temperatures (e.g., 60–80°C) to ensure regioselectivity .
  • Protection of functional groups : Use tert-butyldimethylsilyl (TBDMS) or acetyl groups to prevent side reactions during hydroxylation .
  • Purification : Column chromatography with silica gel (ethyl acetate/hexane gradient) or preparative HPLC (C18 column, acetonitrile/water mobile phase) is critical to achieve ≥95% purity .

Q. How can the structure of this compound be unambiguously confirmed?

  • Methodological Answer : Combine spectroscopic and crystallographic techniques:
  • NMR : ¹H and ¹³C NMR to verify proton environments and carbon frameworks (e.g., distinguishing imidazole vs. pyridazine protons) .
  • Mass spectrometry (ESI-MS) : Confirm molecular weight and fragmentation patterns .
  • X-ray crystallography : Resolve crystal structures to validate stereochemistry and hydrogen-bonding networks .

Q. What are the stability profiles of this compound under varying storage conditions?

  • Methodological Answer : Stability studies should include:
  • Temperature : Store at –20°C under inert gas (argon/nitrogen) to prevent oxidation or hydrolysis .
  • Light sensitivity : Use amber vials to avoid photodegradation, validated via HPLC tracking of degradation products over time .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities of this compound derivatives?

  • Methodological Answer : Discrepancies often arise from assay conditions or structural variations. Strategies include:
  • Standardized assays : Replicate studies using identical cell lines (e.g., HepG2 for cytotoxicity) and concentrations (IC₅₀ values) .
  • SAR analysis : Compare substituent effects (e.g., electron-withdrawing groups at position 6 enhance antiparasitic activity) .
  • Meta-analysis : Aggregate data from PubChem and EPA DSSTox to identify trends in bioactivity .

Q. What experimental designs optimize the synthetic yield of this compound analogs?

  • Methodological Answer : Apply Design of Experiments (DoE) principles:
  • Reaction optimization : Vary solvent polarity (DMA vs. DMF) and catalysts (e.g., K₂CO₃ vs. Cs₂CO₃) to maximize yields .
  • Flow chemistry : Continuous-flow reactors improve reproducibility for scale-up by maintaining precise temperature/residence time control .

Q. How can computational methods predict the biological target interactions of this compound?

  • Methodological Answer : Use hybrid computational-experimental workflows:
  • Docking studies : AutoDock Vina or Schrödinger Suite to model binding with kinases or GPCRs .
  • MD simulations : GROMACS for assessing ligand-protein stability over 100-ns trajectories .
  • QSAR models : Train on datasets from ChEMBL to correlate substituent properties (logP, polar surface area) with activity .

Q. What strategies enhance the solubility and bioavailability of this compound derivatives?

  • Methodological Answer : Modify physicochemical properties through:
  • Prodrug design : Introduce phosphate esters or PEGylated groups to improve aqueous solubility .
  • Co-crystallization : Screen with co-formers (e.g., succinic acid) to enhance dissolution rates .

Q. How can researchers quantify this compound in biological matrices during pharmacokinetic studies?

  • Methodological Answer : Develop validated LC-MS/MS protocols:
  • Sample preparation : Protein precipitation with acetonitrile or solid-phase extraction (C18 cartridges) .
  • Detection : MRM transitions (e.g., m/z 149 → 105 for quantification) with deuterated internal standards .
  • Validation : Assess linearity (R² >0.99), precision (CV <15%), and recovery (>80%) per FDA guidelines .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.